Product packaging for Nalbuphine 3-anthranilate hydrochloride(Cat. No.:CAS No. 118045-21-9)

Nalbuphine 3-anthranilate hydrochloride

Katalognummer: B12747955
CAS-Nummer: 118045-21-9
Molekulargewicht: 513.0 g/mol
InChI-Schlüssel: ORHGLNRVRUGPMO-MGVXHISASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Contextualization within Prodrug Strategies for Opioid Analgesics

The use of prodrugs for opioid analgesics is a strategic approach to address several limitations of conventional opioid therapies. mdpi.com These strategies often aim to improve the pharmacokinetic profile of the parent drug. For instance, modifying an opioid to be more lipophilic can enhance its absorption from the gastrointestinal tract. researchgate.net Furthermore, some prodrug strategies for opioids are designed to be activated only upon oral ingestion, potentially deterring abuse via injection or insufflation. capes.gov.br The overarching goal is to optimize the therapeutic index of the opioid, maximizing its analgesic efficacy while minimizing adverse effects. mdpi.com

Rationale for 3-Anthranilate Derivatization of Nalbuphine (B1235481)

The primary motivation for the development of nalbuphine 3-anthranilate was to increase the oral bioavailability of nalbuphine. capes.gov.br This was pursued by creating an ester prodrug that could bypass some of the metabolic pathways that limit the parent drug's effectiveness when taken orally.

Nalbuphine, when administered orally, exhibits low absolute bioavailability, estimated to be between 16.4% and 17.4%. nih.gov This is primarily due to extensive first-pass metabolism in the liver, where the drug is significantly broken down before it can reach systemic circulation. nih.govzhangqiaokeyan.com This high first-pass effect necessitates higher oral doses to achieve therapeutic concentrations, which can lead to increased variability in patient response and a higher potential for side effects. The development of an oral extended-release formulation of nalbuphine has been a subject of research to address some of these challenges. nih.gov

The derivatization of nalbuphine into its 3-anthranilate ester alters its physicochemical properties. Esterification generally increases the lipophilicity of a drug molecule. This increased lipophilicity can facilitate the absorption of the prodrug across the lipid-rich membranes of the gastrointestinal tract. researchgate.net The intention is that once absorbed, the ester bond of Nalbuphine 3-anthranilate is cleaved by esterase enzymes present in the plasma and various tissues, releasing the active nalbuphine. capes.gov.br

Below is a table comparing the physicochemical properties of Nalbuphine and its hydrochloride salt.

PropertyNalbuphineNalbuphine Hydrochloride
Molecular Formula C21H27NO4C21H28ClNO4
Molecular Weight 357.45 g/mol 393.91 g/mol
Melting Point 230.5°CNot specified
Solubility Soluble in MethanolSoluble in water (35.5 mg/mL at 25°C) and ethanol (B145695) (0.8 mg/mL)
pKa 9.39 (Predicted)8.71 and 9.96
Sources: lookchem.comfda.govhres.cachemicalbook.com

Historical Development and Initial Research Perspectives of Ester Prodrugs of Nalbuphine

The exploration of ester prodrugs of nalbuphine is not a new concept. Research has been conducted on various ester derivatives to prolong the drug's duration of action or improve its delivery. For instance, studies on nalbuphine pivalate (B1233124) demonstrated a significantly longer analgesic duration compared to nalbuphine HCl in rats. nih.gov Other research has investigated a range of nalbuphine esters, including nalbuphine propionate, enanthate, and decanoate (B1226879), with findings indicating that these esters can produce a longer duration of action than the parent compound. nih.gov

A pivotal study directly investigated nalbuphine anthranilate as a prodrug to enhance oral bioavailability. capes.gov.br In this research, both nalbuphine acetylsalicylate and nalbuphine anthranilate were synthesized and evaluated. The study found significant inter-species differences in the rate of hydrolysis of these prodrugs in plasma and tissue homogenates. Notably, in dogs, a species considered to have a metabolic profile more similar to humans for this compound, the oral bioavailability of nalbuphine was increased approximately 9-fold after the administration of the anthranilate ester. capes.gov.br This finding highlighted the potential utility of the prodrug approach in overcoming the extensive first-pass metabolism of nalbuphine. capes.gov.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33ClN2O5 B12747955 Nalbuphine 3-anthranilate hydrochloride CAS No. 118045-21-9

Eigenschaften

CAS-Nummer

118045-21-9

Molekularformel

C28H33ClN2O5

Molekulargewicht

513.0 g/mol

IUPAC-Name

[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-aminobenzoate;hydrochloride

InChI

InChI=1S/C28H32N2O5.ClH/c29-19-7-2-1-6-18(19)26(32)34-21-9-8-17-14-22-28(33)11-10-20(31)25-27(28,23(17)24(21)35-25)12-13-30(22)15-16-4-3-5-16;/h1-2,6-9,16,20,22,25,31,33H,3-5,10-15,29H2;1H/t20-,22+,25-,27-,28+;/m0./s1

InChI-Schlüssel

ORHGLNRVRUGPMO-MGVXHISASA-N

Isomerische SMILES

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl

Kanonische SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl

Herkunft des Produkts

United States

Chemical Synthesis and Derivatization Methodologies for Nalbuphine 3 Anthranilate Hydrochloride

Synthetic Pathways and Reaction Schemes

The primary route for the synthesis of Nalbuphine (B1235481) 3-anthranilate hydrochloride is through the direct esterification of nalbuphine with a suitable anthraniloyl derivative, followed by the formation of the hydrochloride salt.

Esterification of Nalbuphine Hydrochloride with Anthraniloyl Chloride

The core of the synthesis is a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of nalbuphine, a potent nucleophile, attacks the electrophilic carbonyl carbon of anthraniloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. A general patent for the synthesis of nalbuphine esters describes reacting the nalbuphine base with an acid chloride in a suitable solvent google.com. The reaction proceeds as illustrated in the following scheme:

Reaction Scheme:

The resulting Nalbuphine 3-anthranilate base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the esterification reaction are highly dependent on several factors. A patent concerning the synthesis of various nalbuphine esters suggests that the reaction can be conducted in a solvent such as methylene (B1212753) chloride in the presence of a base like triethylamine (B128534) to scavenge the generated HCl google.com.

Key parameters for optimization include:

Solvent: Anhydrous, aprotic solvents such as dichloromethane, chloroform (B151607), or tetrahydrofuran (B95107) (THF) are generally preferred to prevent hydrolysis of the acid chloride and to facilitate the dissolution of the reactants.

Temperature: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature google.com.

Base: A tertiary amine, such as triethylamine or pyridine, is commonly used in slight excess to ensure the complete neutralization of the HCl byproduct.

Reaction Time: The reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion, which can range from a few hours to overnight.

While specific yield data for Nalbuphine 3-anthranilate hydrochloride is not extensively published, analogous esterification reactions of nalbuphine with other acid chlorides have been reported with good to excellent yields, often exceeding 80%, contingent on the optimization of the aforementioned conditions google.comresearchgate.net.

Precursor Compound Characterization

The purity and properties of the starting materials are critical for the successful synthesis of the final product.

Nalbuphine Hydrochloride as the Base Compound

Nalbuphine hydrochloride is a well-characterized synthetic opioid agonist-antagonist of the phenanthrene (B1679779) series researchgate.net. It is a white to slightly off-white crystalline powder. The hydrochloride salt is the common pharmaceutical form and can be converted to the nalbuphine free base for the esterification reaction by treatment with a suitable base.

PropertyValue
Chemical Name (-)-17-(Cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol hydrochloride
Molecular Formula C₂₁H₂₈ClNO₄
Molecular Weight 393.91 g/mol chemicalbook.com
Appearance White to slightly off-white crystalline powder
Solubility Soluble in water and ethanol (B145695) pharmacompass.com

This table presents key characteristics of Nalbuphine Hydrochloride.

The presence of multiple hydroxyl groups on the nalbuphine molecule necessitates a selective reaction at the more acidic phenolic hydroxyl group at the 3-position.

Anthraniloyl Chloride Reactant Analysis

Anthraniloyl chloride, the acylating agent in this synthesis, is the acid chloride derivative of anthranilic acid. It is a reactive compound that must be handled under anhydrous conditions to prevent hydrolysis back to anthranilic acid.

PropertyValue
Chemical Name 2-Aminobenzoyl chloride
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Appearance Varies (can be a solid or liquid depending on purity and conditions)
Reactivity Highly reactive with nucleophiles, sensitive to moisture

This table outlines the primary properties of Anthraniloyl Chloride.

The purity of anthraniloyl chloride is crucial, as impurities can lead to side reactions and a lower yield of the desired ester.

Purification and Isolation Techniques

Following the completion of the esterification reaction, the crude product mixture contains the desired Nalbuphine 3-anthranilate, unreacted starting materials, the hydrochloride salt of the base used, and other potential side products. A multi-step purification process is therefore required.

A typical purification sequence involves:

Aqueous Workup: The reaction mixture is first washed with a dilute aqueous acid to remove any excess tertiary amine base, followed by a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted anthraniloyl chloride and anthranilic acid. A final wash with brine helps to remove residual water.

Drying: The organic layer containing the product is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude Nalbuphine 3-anthranilate base.

Chromatography: The crude product is often purified by column chromatography on silica (B1680970) gel google.com. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is used to separate the desired ester from any remaining impurities.

Salt Formation: The purified Nalbuphine 3-anthranilate base is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in a solvent like ethanol or ether) to precipitate the hydrochloride salt.

Recrystallization: The final product, this compound, can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain a highly pure crystalline solid google.com.

The purity of the final compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) researchgate.netacs.org.

Chromatographic Separation Methods (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for monitoring the progress of the esterification reaction and for assessing the purity of the final product. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are valuable techniques in this context.

Thin-Layer Chromatography (TLC):

TLC is a rapid and effective method for the qualitative analysis of the reaction mixture to identify the presence of starting materials (nalbuphine), the desired product (nalbuphine 3-anthranilate), and any by-products. A typical TLC protocol would involve spotting the reaction mixture on a silica gel plate and developing it in a suitable solvent system.

A plausible solvent system for the separation of nalbuphine and its less polar ester derivative would be a mixture of a non-polar solvent like chloroform or ethyl acetate and a polar solvent such as methanol. The addition of a small amount of a base, like triethylamine, can improve the resolution by preventing the tailing of the amine-containing compounds. The spots can be visualized under UV light or by using a suitable staining agent.

Table 1: Illustrative TLC Parameters for Nalbuphine 3-anthranilate

ParameterCondition
Stationary Phase Silica gel 60 F254
Mobile Phase Chloroform:Methanol:Triethylamine (90:9:1, v/v/v)
Visualization UV light (254 nm), Iodine vapor

High-Performance Liquid Chromatography (HPLC):

For quantitative analysis and precise purity determination, HPLC is the method of choice. Reversed-phase HPLC is commonly employed for the analysis of nalbuphine and its derivatives. A C18 column is typically used as the stationary phase, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

A gradient elution may be necessary to achieve optimal separation of the starting material, product, and any impurities. Detection is usually performed using a UV detector at a wavelength where both nalbuphine and the anthranilate ester exhibit significant absorbance.

Table 2: Representative HPLC Conditions for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Crystallization and Drying Processes

Following successful synthesis and chromatographic purification, the nalbuphine 3-anthranilate base is converted to its hydrochloride salt and then crystallized to obtain a pure, solid product.

Crystallization:

The purified nalbuphine 3-anthranilate base is dissolved in a suitable organic solvent, such as isopropanol (B130326) or ethanol. A stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is then added to the solution to precipitate the hydrochloride salt.

The choice of solvent is critical for obtaining well-defined crystals. A solvent system in which the hydrochloride salt has low solubility at room temperature but is soluble at elevated temperatures is ideal for recrystallization. The process typically involves dissolving the crude salt in a minimal amount of hot solvent, followed by slow cooling to induce crystallization.

Drying:

After filtration, the crystalline this compound is washed with a cold, non-solvating solvent to remove any residual impurities. The crystals are then dried under vacuum at a moderately elevated temperature (e.g., 40-60 °C) to remove any trapped solvent. The drying process should be carefully monitored to ensure the complete removal of solvents without causing degradation of the compound.

Table 3: General Crystallization and Drying Parameters

ParameterCondition
Crystallization Solvent Isopropanol/Water mixture
Precipitating Agent Hydrochloric Acid
Crystallization Temperature Slow cooling from 60°C to 0-5°C
Drying Method Vacuum oven
Drying Temperature 50°C
Drying Time 12-24 hours

Scale-Up Considerations for Research Synthesis

Scaling up the synthesis of this compound from a laboratory to a larger research scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Conditions: The esterification reaction may be exothermic. Therefore, efficient heat management through appropriate reactor design and cooling systems is crucial to maintain a controlled reaction temperature and prevent runaway reactions. The rate of addition of reagents should also be carefully controlled.

Solvent Selection: On a larger scale, the choice of solvents becomes more critical due to factors like cost, safety (flammability, toxicity), and environmental impact. Solvents that are effective but also meet safety and environmental standards are preferred.

Purification: Column chromatography, which is feasible on a small scale, can become cumbersome and expensive for larger quantities. Alternative purification methods such as recrystallization or precipitation from a different solvent system should be explored and optimized.

Isolation and Drying: The efficiency of filtration and drying equipment becomes important at a larger scale. The use of appropriate filtration techniques (e.g., Nutsche filter) and scalable drying equipment (e.g., vacuum tray dryer) is necessary to handle larger volumes of material.

Process Safety: A thorough safety assessment should be conducted before scaling up. This includes understanding the thermal stability of the reactants and products, potential for hazardous by-product formation, and implementing appropriate engineering controls and personal protective equipment.

Structural Elucidation and Physicochemical Characterization for Research Purposes

Advanced Spectroscopic Analyses

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized compounds. For nalbuphine (B1235481) 3-anthranilate hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While specific NMR spectral data for nalbuphine 3-anthranilate hydrochloride is not extensively detailed in publicly available literature, the structural confirmation would rely on characteristic shifts of the nalbuphine and anthranilate moieties. ¹H NMR would be expected to show signals corresponding to the aromatic protons of the anthranilate ring, in addition to the complex multiplet signals of the morphinan (B1239233) skeleton of nalbuphine. The presence of the ester linkage would be inferred by the downfield shift of the proton at the 3-position of the nalbuphine core. Similarly, ¹³C NMR would provide evidence for the formation of the ester by the characteristic chemical shift of the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the verification of the molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic fragments of both the nalbuphine and anthranilate portions of the molecule, further confirming its structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum would be expected to display characteristic absorption bands for the ester carbonyl group, the N-H stretching vibrations of the primary amine on the anthranilate moiety, and the O-H stretching of the hydroxyl groups of the nalbuphine core.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would likely show absorption maxima corresponding to the aromatic systems of both the nalbuphine and anthranilate components.

Conformational Analysis and Molecular Geometry

The conformational flexibility of the cyclobutyl group attached to the nitrogen atom of the morphinan skeleton is a key feature of nalbuphine. In this compound, the attachment of the anthranilate ester at the 3-position could influence the preferred conformation of the entire molecule. Computational modeling and theoretical conformational analysis, in conjunction with experimental data from NMR and X-ray crystallography, would be employed to understand the molecule's preferred shapes and the rotational barriers around key single bonds.

Thermal Stability and Degradation Pathways

The thermal stability and degradation pathways of a compound are critical parameters in its research and development, providing insights into its intrinsic stability, potential shelf-life, and handling requirements. While specific research on the thermal degradation of this compound is not extensively available in publicly accessible literature, an understanding of its potential behavior can be inferred from studies on the parent compound, nalbuphine hydrochloride, and general knowledge of the thermal decomposition of ester-containing molecules.

For research purposes, the thermal stability of a compound is often investigated under accelerated conditions, such as elevated temperatures, to predict its long-term stability under normal storage conditions. Stress testing, which involves exposing the compound to various environmental factors like heat, light, humidity, and oxidizing agents, is a common practice to identify potential degradation products and pathways. lupinepublishers.com

Studies on nalbuphine hydrochloride have shown that it is a relatively stable molecule under certain conditions. For instance, test solutions of nalbuphine hydrochloride have been found to be stable for up to 48 hours at both room temperature and under refrigeration (2-8°C). geneesmiddeleninformatiebank.nl Furthermore, stability data for the active substance has been established for storage at 25°C/60% relative humidity (RH) and 30°C/65% RH for 24 months, and at 40°C/75% RH for 6 months. geneesmiddeleninformatiebank.nl

However, when subjected to more extreme conditions, nalbuphine hydrochloride can undergo degradation. Stressed degradation studies involving refluxing the drug in different media have revealed its susceptibility to oxidative degradation. While no significant degradation was observed in aqueous, acidic (1M HCl), or basic (1M NaOH) conditions, complete degradation occurred when refluxed with 50% hydrogen peroxide for 6 hours. researchgate.netresearchgate.net This indicates that the primary degradation pathway for the core nalbuphine structure under these stress conditions is oxidation.

The introduction of the 3-anthranilate ester group in "this compound" would introduce an additional potential site for degradation. Ester linkages are known to be susceptible to hydrolysis, which can be catalyzed by acid or base, and can also occur at elevated temperatures. Therefore, a likely degradation pathway for this compound under thermal stress, particularly in the presence of moisture, would be the hydrolysis of the ester bond to yield nalbuphine and anthranilic acid.

To thoroughly characterize the thermal stability and degradation pathways of this compound for research purposes, a systematic study employing techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be necessary. TGA would provide information on the temperature ranges at which mass loss occurs, indicating decomposition. mdpi.com DSC can be used to determine the melting point and detect any thermally induced phase transitions or decomposition events. nih.gov HPLC-MS analysis of samples subjected to thermal stress would allow for the separation, identification, and quantification of any degradation products formed, thereby elucidating the specific degradation pathways.

Interactive Data Table: Stability of Nalbuphine Hydrochloride Solutions

ConditionDurationStability
Room Temperature48 hoursStable geneesmiddeleninformatiebank.nl
Refrigerated (2-8°C)48 hoursStable geneesmiddeleninformatiebank.nl
25°C / 60% RH24 monthsStable geneesmiddeleninformatiebank.nl
30°C / 65% RH24 monthsStable geneesmiddeleninformatiebank.nl
40°C / 75% RH6 monthsStable geneesmiddeleninformatiebank.nl

Interactive Data Table: Stressed Degradation of Nalbuphine Hydrochloride

Bioconversion and Enzymatic Hydrolysis Kinetics of Nalbuphine 3 Anthranilate Hydrochloride in Preclinical Systems

Identification of Enzymes Responsible for Hydrolysis

The bioconversion of nalbuphine (B1235481) 3-anthranilate hydrochloride to its active form, nalbuphine, is achieved through enzymatic hydrolysis of the ester bond. This process is crucial for the prodrug to exert its pharmacological effect.

Esterases are a ubiquitous class of enzymes responsible for the hydrolysis of ester-containing compounds, playing a vital role in both endogenous metabolism and the activation of ester-based prodrugs. researchgate.netnih.gov For nalbuphine 3-anthranilate hydrochloride, these enzymes are fundamental to its activation. capes.gov.br The ester linkage in the prodrug is specifically designed to be a substrate for these enzymes, which are abundantly present in various tissues, including the liver, intestine, and blood. researchgate.net The enzymatic action of esterases cleaves the anthranilate ester, releasing the active nalbuphine and an anthranilate moiety. This bioconversion is essential for achieving therapeutic concentrations of nalbuphine in the systemic circulation. researchgate.netcapes.gov.br

While the general class of esterases is responsible for the hydrolysis, specific subtypes often exhibit varying efficiencies and tissue distributions. The primary enzymes involved in the metabolism of many ester prodrugs are carboxylesterases (CES), with two main forms in humans being hCE-1 and hCE-2. researchgate.net hCE-1 is predominantly found in the liver, while hCE-2 is highly expressed in the small intestine. researchgate.net The hydrolysis of this compound is likely mediated by these or analogous enzymes in preclinical animal models. The specific contribution of each subtype in different species and tissues dictates the rate and site of prodrug activation. For instance, the high hydrolytic activity observed in liver and intestinal homogenates suggests a significant role for CES enzymes present in these tissues. capes.gov.br

In Vitro Hydrolysis Kinetics in Biological Matrices

To predict the in vivo performance of this compound, its hydrolysis kinetics were evaluated in various biological matrices from different preclinical species. These studies are essential for understanding inter-species differences in prodrug metabolism.

The stability and conversion rate of this compound were assessed in the plasma of rats, monkeys, and dogs. The rate of hydrolysis to nalbuphine showed considerable variation among the species. capes.gov.br This variability is a critical factor in selecting appropriate animal models for further preclinical development.

Below is a table summarizing the hydrolysis rates in plasma:

SpeciesHydrolysis Half-Life (t½, min)
Rat1.1
Monkey13.9
Dog15.4

Data sourced from a study on the disposition of nalbuphine and its anthranilate ester. capes.gov.br

The following table presents the hydrolysis half-lives in these biological matrices:

MatrixSpeciesHydrolysis Half-Life (t½, min)
Whole BloodHuman4.8
Liver HomogenateRat0.4
Dog1.8
Intestine HomogenateRat0.8
Dog1.9

Data sourced from a study on the disposition of nalbuphine and its anthranilate ester. capes.gov.br

Significant inter-species differences in the hydrolysis rates of this compound were observed across all tested biological matrices. capes.gov.br Rats consistently demonstrated the most rapid hydrolysis, with half-lives of 1.1 minutes in plasma, 0.4 minutes in liver homogenate, and 0.8 minutes in intestinal homogenate. capes.gov.br In contrast, monkeys and dogs exhibited slower hydrolysis in plasma, with half-lives of 13.9 and 15.4 minutes, respectively. capes.gov.br In tissue homogenates, dogs also showed slower hydrolysis compared to rats. capes.gov.br Human whole blood displayed an intermediate rate of hydrolysis. capes.gov.br These variations underscore the importance of multi-species preclinical studies to better predict the pharmacokinetic behavior of the prodrug in humans.

Preclinical Pharmacological Investigations of Nalbuphine Derived from Prodrug Bioconversion

Opioid Receptor Binding Affinity and Selectivity

Nalbuphine's complex pharmacological effects are rooted in its distinct binding affinities and functional activities at various opioid receptor subtypes. In vitro radioligand binding assays have been utilized to quantify its affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors.

Displacement studies in rat brain homogenates revealed that nalbuphine (B1235481) possesses the highest affinity for μ-opioid receptors, followed by κ- and δ-opioid receptors. nih.gov Another study characterized the competitive binding of nalbuphine and other opioids, providing further insight into its receptor selectivity profile. frontiersin.org These studies show that nalbuphine binds with high affinity to both mu and kappa receptors. wikipedia.orgnih.gov

Table 1: Opioid Receptor Binding Affinities of Nalbuphine This table is interactive. You can sort and filter the data.

Receptor Subtype Ligand Displaced Test System Ki (nM) Reference
Mu (μ) [3H]dihydromorphine Rat brain homogenates 0.5 nih.gov
Kappa (κ) (-)-[3H]ethylketocyclazocine Rat brain homogenates 29 nih.gov
Delta (δ) D-[3H]Ala2-D-Leu5-enkephalin Rat brain homogenates 60 nih.gov
Mu-1 (μ1) Not Specified Not Specified ~500 (0.5 µM) frontiersin.org
Mu-2 (μ2) Not Specified Not Specified <500 frontiersin.org
Kappa-1 (κ1) Not Specified Not Specified <500 frontiersin.org
Delta (δ) Not Specified Not Specified <500 frontiersin.org

Nalbuphine functions as an agonist at the kappa-opioid receptor (KOR). nih.govyoutube.com This agonistic activity is a primary contributor to its analgesic properties. nih.gov The interaction with KORs is significant, and preclinical studies have explored this mechanism extensively. nih.gov The activation of KORs by nalbuphine is responsible for its effects on pain modulation and has been investigated as a mechanism for alleviating pruritus (itching). nih.govnih.gov

At the mu-opioid receptor (MOR), nalbuphine exhibits a mixed partial agonist/antagonist profile. researchgate.netnih.govwikipedia.org While it binds to the MOR with high affinity, its intrinsic activity is substantially lower than that of full MOR agonists like morphine. researchgate.netnih.gov This antagonistic activity at the MOR means it can reverse the effects of other mu agonists. youtube.com This dual action contributes to a pharmacological profile with a ceiling effect on respiratory depression, a common side effect associated with full MOR agonists. usdoj.gov

Nalbuphine's affinity for the delta-opioid receptor (DOR) is considerably lower than for MOR and KOR. nih.gov Studies show that at concentrations sufficient to saturate MOR and KOR binding, its effect on DOR binding is not significant. nih.gov In competitive binding assays, nalbuphine demonstrated the ability to displace ligands at the delta receptor, though with a lower affinity compared to the mu receptor. nih.govfrontiersin.org

Investigations into nalbuphine's interaction with the sigma receptor have shown that its competition at this site is weak, with a K(i) value of approximately 0.5 microMolar. frontiersin.org

Receptor Signaling Pathways and Molecular Mechanisms

Opioid receptors, including the kappa and mu subtypes that nalbuphine primarily targets, belong to the G protein-coupled receptor (GPCR) superfamily. nih.govnih.gov Activation of these receptors by a ligand initiates intracellular signaling cascades that are responsible for the compound's pharmacological effects.

Upon an agonist binding to an opioid receptor, the receptor undergoes a conformational change. This change facilitates the coupling to and activation of intracellular heterotrimeric G proteins (composed of α, β, and γ subunits). youtube.com The activated G protein dissociates, and its subunits modulate various downstream effectors. These can include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. youtube.com These actions collectively alter neuronal excitability and neurotransmitter release, forming the basis of opioid-mediated effects. youtube.com The analgesic effects of KOR agonists are believed to be mediated primarily through this G protein signaling pathway. frontiersin.orgmdpi.com

In addition to G protein-mediated signaling, GPCR activation can also lead to the recruitment of β-arrestin proteins. nih.govyoutube.com Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins bind to the receptor. youtube.comyoutube.com This binding event plays a crucial role in receptor desensitization by uncoupling the receptor from its G protein, effectively terminating the primary signal. youtube.com It also targets the receptor for internalization via endocytosis. youtube.com

There is a growing body of research focused on "biased agonism," a phenomenon where a ligand preferentially activates one signaling pathway (e.g., G protein) over another (e.g., β-arrestin). mdpi.comnih.gov It has been hypothesized that the therapeutic effects of opioids, such as analgesia, are mainly driven by G protein signaling, while some adverse effects may be linked to the β-arrestin pathway. frontiersin.orgmdpi.com Consequently, there is significant interest in developing KOR agonists that are "G protein-biased," meaning they signal preferentially through G proteins rather than β-arrestin 2, which could potentially offer a better therapeutic profile. nih.gov While specific quantitative data on nalbuphine's bias factor is not detailed in the reviewed literature, its status as a KOR agonist places it within this area of active investigation. nih.govnih.gov

Intracellular Signaling Cascades Modulated by Nalbuphine

Nalbuphine exerts its effects by interacting with opioid receptors, which are members of the G-protein coupled receptor (GPCR) family. nih.gov Its distinct pharmacological profile stems from its mixed agonist-antagonist activity at different opioid receptor subtypes. pfizer.com Primarily, nalbuphine functions as an agonist at kappa-opioid receptors (KOR) and an antagonist at mu-opioid receptors (MOR). pfizer.comnih.gov

Upon binding to and activating KORs, nalbuphine initiates a cascade of intracellular events typical for Gαi/o-coupled receptors. nih.gov This process begins with a conformational change in the receptor, which facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated G-protein. The activated G-protein then dissociates into its Gα and Gβγ subunits, which propagate the signal downstream. youtube.com

Key signaling pathways modulated by nalbuphine through KOR activation include:

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Modulation of Ion Channels: The Gβγ subunits play a crucial role in modulating ion channel activity. They promote the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. nih.gov This hyperpolarization makes the neuron less likely to fire an action potential. Simultaneously, Gβγ subunits can inhibit N-type voltage-gated calcium channels, reducing calcium influx, which is a critical step for neurotransmitter release from presynaptic terminals. youtube.comnih.gov

In Vitro Functional Assays (e.g., cAMP inhibition, GTPγS binding)

The functional activity of nalbuphine at opioid receptors is quantified using various in vitro assays that measure different stages of the signal transduction process. These assays are essential for characterizing the potency and efficacy of the compound.

GTPγS Binding Assays: This assay measures the direct activation of G-proteins by an agonist. nih.gov In membranes prepared from cells expressing opioid receptors, the binding of an agonist like nalbuphine to the KOR promotes the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of G-protein activation. Such assays can confirm the agonist activity of nalbuphine at KORs.

cAMP Inhibition Assays: To measure the functional consequence of Gαi-protein activation, cAMP inhibition assays are used. nih.gov In cells stimulated to produce cAMP (e.g., with forskolin), the ability of an agonist to inhibit this production is measured. As a KOR agonist, nalbuphine would be expected to produce a concentration-dependent decrease in intracellular cAMP levels. nih.gov

Receptor Binding Affinity: While not a functional assay in the same vein as GTPγS or cAMP assays, radioligand binding studies are used to determine the affinity of a compound for different receptors. In displacement studies using rat brain homogenates, nalbuphine demonstrated the highest affinity for mu-opioid receptors, followed by kappa and delta receptors. nih.gov

Table 1: In Vitro Opioid Receptor Binding Affinities of Nalbuphine

Receptor Subtype Radioligand Used for Labeling Binding Affinity (Ki) in Rat Brain Homogenates
Mu (μ) [³H]dihydromorphine 0.5 nM
Kappa (κ) (-)-[³H]ethylketocyclazocine 29 nM
Delta (δ) D-[³H]Ala2-D-Leu5-enkephalin 60 nM

Data sourced from a study using in vitro labeling in rat brain homogenates. nih.gov

Ex Vivo Receptor Occupancy Studies in Animal Brains

Ex vivo studies have been conducted to identify the specific anatomical locations where nalbuphine binds within the central nervous system (CNS). These studies provide a bridge between in vitro binding data and in vivo physiological effects.

Using in vitro labeling autoradiography on slide-mounted sections of guinea pig brain and monkey spinal cord, research has shown that nalbuphine effectively displaces ligands at both mu and kappa receptors, with no significant interaction at delta receptors. nih.gov The binding of [³H]nalbuphine itself in guinea pig forebrain sections was found to be saturable, revealing two distinct binding sites with high (Kd = 0.5 nM) and lower (Kd = 12 nM) affinities, corresponding well with its known affinity for mu and kappa receptors. nih.gov

The anatomical distribution of nalbuphine binding sites aligns closely with the known distribution of mu and kappa opioid receptors. nih.gov High concentrations of binding sites were identified in brain and spinal cord regions critical for the modulation of pain, including:

Deep layers of the cerebral cortex

Substantia gelatinosa of the trigeminal nerve

Laminae I and II of the spinal cord

Periaqueductal gray (PAG)

Thalamic nuclei nih.gov

More advanced techniques like Positron Emission Tomography (PET) imaging in non-human primates have allowed for the in vivo quantification of receptor occupancy. One study in macaques found that analgesic doses of buprenorphine, another opioid with a complex receptor profile, resulted in varied receptor occupancy across different brain regions, with the thalamus showing 20% occupancy at a 0.003 mg/kg dose and 49% at a 0.006 mg/kg dose. nih.gov While this data is for buprenorphine, it illustrates the type of quantitative occupancy data that can be obtained from preclinical models to understand how different doses engage targets in specific brain regions. nih.gov

Central Nervous System (CNS) Effects in Preclinical Models

In preclinical animal models, nalbuphine demonstrates significant antinociceptive (pain-relieving) effects, which are primarily mediated by its agonist activity at kappa-opioid receptors. nih.gov Studies in Sprague-Dawley rats have shown that nalbuphine produces a dose-related antinociceptive effect. nih.gov For instance, intramuscular injections produced durations of action ranging from 1.5 to 4 hours depending on the dose. nih.gov The antinociceptive action of nalbuphine is consistent with the high concentration of its binding sites in key pain-processing regions of the CNS, such as the spinal cord, periaqueductal gray, and thalamus. nih.gov

The development of long-acting ester prodrugs of nalbuphine, such as nalbuphine decanoate (B1226879), has been shown to dramatically extend the duration of antinociception in rats to as long as 60 hours, highlighting the therapeutic potential of prodrug strategies. nih.gov

Opioid receptor activation fundamentally modulates neurotransmission. nih.gov The activation of KORs by nalbuphine generally leads to an inhibitory effect on neuronal activity and neurotransmitter release. This is achieved through the hyperpolarization of postsynaptic neurons and the inhibition of presynaptic calcium channels, which reduces the release of neurotransmitters like glutamate (B1630785) and GABA. nih.gov

Pharmacological magnetic resonance imaging (phMRI) studies have helped to visualize the regional brain activity modulated by nalbuphine. In human subjects, nalbuphine administration increased activity in the temporal cortex, insula, pulvinar, caudate, and pons, while decreasing activity in the inferior orbital cortex. nih.govresearchgate.net Nalbuphine also induced functional connectivity between the caudate and various cortical regions. nih.govresearchgate.net These findings suggest that nalbuphine interacts with a complex brain network involved in processing the intensity and emotional aspects of pain. nih.gov

At the circuit level, opioid receptors are known to modulate specific pathways. For example, MORs and DORs presynaptically inhibit GABAergic input in the lateral nucleus of the amygdala, a region involved in fear and anxiety. nih.gov While this specific finding relates to MORs and DORs, it exemplifies the targeted way in which opioids can regulate the balance of excitatory and inhibitory neurotransmission within defined brain circuits.

The chronic or repeated administration of an opioid agonist can lead to receptor desensitization, a process where the cellular response to the drug diminishes over time, which is considered a key molecular mechanism underlying the development of tolerance. nih.gov Desensitization involves several processes, including the phosphorylation of the GPCR by kinases, which leads to the binding of β-arrestin proteins. nih.gov

The binding of β-arrestin can uncouple the receptor from its G-protein, attenuating the signaling pathway. nih.gov It also flags the receptor for internalization (endocytosis), removing it from the cell surface and further reducing its availability to the agonist. nih.gov While high-internalizing agonists may lead to rapid desensitization, tolerance can develop even with low-internalizing agonists through different mechanisms. nih.gov

For nalbuphine, its specific profile as a KOR agonist and MOR antagonist would theoretically lead to desensitization and tolerance phenomena primarily related to the kappa-opioid receptor system. The development of tolerance to the antinociceptive effects of KOR agonists has been documented in animal models. The complex interplay between different opioid receptor systems and their respective signaling and regulatory proteins (like β-arrestins) is an active area of research to understand the long-term adaptations that occur with chronic opioid exposure. nih.gov

Preclinical Pharmacokinetic Evaluation of Nalbuphine 3 Anthranilate Hydrochloride and Its Active Metabolite

Absorption Characteristics in Animal Models

Specific data on the oral bioavailability of Nalbuphine (B1235481) 3-anthranilate hydrochloride in animal species such as rats, dogs, or monkeys is not available in the reviewed literature.

Without data on the oral bioavailability of the prodrug, a comparison with the parent compound, Nalbuphine Hydrochloride, cannot be made. The parent compound, nalbuphine, is known to have poor oral bioavailability (around 12%) due to extensive first-pass metabolism mdpi.com.

There is no available information regarding the buccal absorption or taste-masking properties of Nalbuphine 3-anthranilate hydrochloride in animal models.

Distribution Profile in Animal Tissues

Specific studies detailing the tissue penetration and organ distribution of this compound were not found. For the parent compound, nalbuphine, it is known to be lipophilic and has a high volume of distribution, suggesting distribution into various tissues nih.gov.

There is no specific data on the blood-brain barrier permeation of this compound. The parent compound, nalbuphine, has been reported to have a partial degree of penetrance through the blood-brain barrier, partly due to the action of P-glycoprotein efflux pumps mdpi.com.

Metabolic Pathways of Nalbuphine in Preclinical Models

Nalbuphine undergoes extensive metabolism, primarily in the liver, through both Phase I and Phase II biotransformation reactions. nih.govresearchgate.netnih.gov In preclinical models, it has been established that approximately 75% of nalbuphine is metabolized by UDP-glucuronosyltransferases (UGTs) and about 25% by cytochrome P450 (CYP) enzymes. researchgate.net

Hepatic Metabolism and Enzyme Systems Involved (e.g., Cytochrome P450, UDP-Glucuronosyltransferases)

The metabolism of nalbuphine is a dual-phase process involving key enzyme systems within the liver.

Cytochrome P450 (CYP) System: Phase I oxidative metabolism is carried out by the CYP450 enzyme system. nih.gov In vitro studies using recombinant human CYP enzymes have identified CYP2C9 and CYP2C19 as the principal isozymes responsible for the hydroxylation of nalbuphine. researchgate.net This oxidative process leads to the formation of hydroxylated derivatives of the parent compound.

UDP-Glucuronosyltransferases (UGT) System: Phase II metabolism, which is the predominant pathway, involves conjugation reactions catalyzed by UGTs. researchgate.net Glucuronidation is a major mechanism for drug clearance in mammalian species. Specific isoforms identified as being primarily responsible for nalbuphine glucuronidation include UGT2B7, UGT1A3, and UGT1A9. nih.gov In vivo studies in rats, utilizing fluconazole as a specific UGT2B7 inhibitor, have confirmed the significant role of this enzyme in nalbuphine's metabolic clearance. nih.gov

Identification and Quantification of Major Metabolites (e.g., Nalbuphine-6-glucuronide, Nalbuphine 3-O-β-d-glucuronide)

The metabolic processes result in several key metabolites that have been identified in preclinical studies.

Hydroxylated Metabolites: The action of CYP2C9 and CYP2C19 enzymes produces 3'-hydroxylnalbuphine and 4'-hydroxylnalbuphine. researchgate.net

Glucuronide Conjugates: The UGT-mediated conjugation results in the formation of glucuronide metabolites. Notably, UGT2B7 is solely responsible for producing nalbuphine-6-glucuronide (N6G). nih.gov Other isoforms contribute to the formation of nalbuphine 3-O-β-d-glucuronide (N3G). nih.gov

These hydroxylated and conjugated metabolites represent the primary biotransformation products of nalbuphine in preclinical models. researchgate.net

Activity Profiling of Metabolites in Preclinical Assays

Recent preclinical research has focused on elucidating the pharmacological activity of nalbuphine's major metabolites, revealing that metabolism is not solely a pathway for inactivation.

Nalbuphine-6-glucuronide (N6G): This metabolite has been identified as a potent active metabolite with significant analgesic properties. nih.govnih.gov In preclinical pain models using rats, N6G demonstrated a substantially more robust and longer-lasting analgesic effect than the parent drug, nalbuphine. nih.govnih.gov Studies have shown that N6G exhibits at least a three-fold higher antinociceptive potency and a five-fold longer duration of analgesia compared to nalbuphine when administered centrally. nih.gov This enhanced activity is attributed to its increased binding affinity for both mu- and kappa-opioid receptors. nih.gov Furthermore, pharmacokinetic studies have confirmed that N6G can cross the blood-brain barrier, enabling it to exert its analgesic effects on the central nervous system. nih.gov Importantly, N6G appears to have a superior safety profile, with fewer side effects observed in preclinical evaluations compared to other opioids. nih.gov

Nalbuphine 3-O-β-d-glucuronide (N3G): In contrast to N6G, preclinical assays have demonstrated that N3G has no obvious analgesic effect. nih.gov When tested in rat models of pain, N3G did not produce a significant antinociceptive response. nih.gov

Elimination Routes and Kinetics in Animal Models

The elimination of nalbuphine and its metabolites from the body occurs through multiple pathways, with clearance kinetics varying across different animal species.

Renal and Biliary Excretion Pathways

The primary route of elimination for nalbuphine and its conjugated metabolites is through biliary excretion into the feces. nih.govresearchgate.net After hepatic metabolism, the metabolites are transported into the bile and subsequently eliminated via the gastrointestinal tract. mdpi.com A smaller fraction of the drug is eliminated through the kidneys. Studies indicate that approximately 7% of unbound nalbuphine is excreted in the urine. researchgate.net

Determination of Half-Life and Clearance in Various Animal Species

The pharmacokinetic parameters of nalbuphine, such as half-life and clearance, have been characterized in several preclinical animal models. These parameters are crucial for understanding the drug's duration of action and a species' capacity to eliminate it.

Pharmacokinetic studies in C57BL/6 mice have shown that nalbuphine is absorbed and eliminated rapidly. researchgate.net Similarly, studies in Hispaniolan Amazon parrots indicate rapid clearance. nih.gov The data from these preclinical models highlight species-specific differences in drug disposition.

Table 1: Preclinical Pharmacokinetic Parameters of Nalbuphine in Various Animal Species

Species Route of Administration Half-Life (T½) (hours) Clearance (CL) Apparent Volume of Distribution (Vd)
Mouse (C57BL/6) Intraperitoneal (IP) 0.94 - -
Mouse (C57BL/6) Subcutaneous (SC) 1.12 - -
Hispaniolan Amazon Parrot Intravenous (IV) 0.33 69.95 mL/min/kg 2.01 L/kg
Hispaniolan Amazon Parrot Intramuscular (IM) 0.35 - -

Data sourced from references nih.govresearchgate.net.

Impact of Organ Impairment (Hepatic, Renal) on Pharmacokinetics in Animal Models

Detailed Research Findings

Information regarding the preclinical evaluation of this compound in animal models with organ impairment is not available in the current scientific literature. However, clinical studies on the parent compound, nalbuphine, in humans offer valuable insights into the expected pharmacokinetic alterations.

Hepatic Impairment Insights from Human Studies

Liver dysfunction is anticipated to significantly alter the pharmacokinetics of nalbuphine, as it is extensively metabolized in the liver. dovepress.comresearchgate.net Key metabolic pathways include glucuronidation by UGT2B7 and UGT1A3, as well as oxidation by CYP2C9 and CYP2C19. dovepress.comresearchgate.net

In human clinical trials involving patients with varying degrees of liver dysfunction, significant changes in nalbuphine's pharmacokinetic profile were observed. A study on patients with moderate to severe liver dysfunction demonstrated a notable increase in the plasma elimination half-life (T½) and the volume of distribution (Vd) compared to individuals with normal liver function. dovepress.comnih.gov Specifically, the T½ increased by approximately 33-40%, and the Vd increased by about 80-85%. dovepress.comnih.gov

Further research on oral extended-release nalbuphine in subjects with hepatic impairment revealed that while mild impairment had little effect, moderate and severe impairment led to substantial increases in nalbuphine exposure. dntb.gov.uanih.govmdpi.com Dose-normalized area under the curve (AUC) values increased by 3.1-fold in moderately impaired subjects and 7.4-fold in severely impaired subjects. mdpi.comnih.gov The exposure to the metabolite M5 also increased by 1.3-fold and 1.9-fold in moderate and severe impairment, respectively. mdpi.comnih.gov In contrast, the formation of other metabolites like M1, M3, and M4 was altered, generally decreasing with moderate impairment. mdpi.comnih.gov

These findings underscore the liver's critical role in nalbuphine clearance. Reduced hepatic blood flow, decreased metabolic enzyme activity, and altered plasma protein binding associated with liver disease all contribute to these pharmacokinetic changes. dovepress.com

Table 1: Impact of Hepatic Impairment on Nalbuphine Pharmacokinetic Parameters in Humans

Parameter Normal Liver Function Moderate/Severe Liver Dysfunction Percentage Change
T½ (hours) 2.66 3.54 ~ +33%
Vd (Liters) 100.08 184.95 ~ +85%

Data derived from a study on intravenous nalbuphine in surgical patients. dovepress.comnih.gov

Table 2: Fold-Increase in AUC for Oral Nalbuphine and Metabolite M5 in Humans with Hepatic Impairment

Degree of Impairment Nalbuphine AUC Fold-Increase Metabolite M5 AUC Fold-Increase
Moderate 3.1 1.3
Severe 7.4 1.9

Data derived from a study on oral extended-release nalbuphine. mdpi.comnih.gov

Renal Impairment Insights from Human Studies

While the liver is the primary site of nalbuphine metabolism, renal impairment also affects its pharmacokinetics, although to a lesser extent than hepatic impairment. trevitherapeutics.com Studies in hemodialysis (HD) patients with end-stage renal disease (ESRD) provide the best available data.

Table 3: Comparison of Nalbuphine Pharmacokinetics in Hemodialysis Patients vs. Healthy Subjects

Parameter Healthy Subjects Hemodialysis Patients
Mean Half-life (T½) ~10 hours ~14 hours
Relative Exposure (AUC) 1-fold ~2-fold

Data derived from studies on oral extended-release nalbuphine hydrochloride. trevitherapeutics.comtrevitherapeutics.com

While these human data are informative, dedicated preclinical studies using animal models of hepatic and renal impairment are necessary to fully characterize the pharmacokinetics of this compound and its specific metabolites. Such studies would allow for a controlled investigation of the compound's absorption, distribution, metabolism, and excretion under conditions of organ dysfunction.

Advanced Analytical Methodologies for Research and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed. uniroma1.it This technique is indispensable for the simultaneous quantification of a parent prodrug and its active metabolite in complex biological matrices.

The primary goal in bioanalytical studies of Nalbuphine (B1235481) 3-anthranilate hydrochloride is to concurrently measure the concentration of the intact prodrug and the released nalbuphine in biological fluids like plasma or serum. researchgate.net An LC-MS/MS method would be developed to achieve this, involving a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. researchgate.netnih.gov

For detection, the mass spectrometer would be operated in the positive ion electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) to ensure specificity. nih.govnih.gov Specific mass transitions would be identified for Nalbuphine 3-anthranilate hydrochloride, nalbuphine, and an appropriate internal standard (e.g., naloxone (B1662785) or nalmefene). nih.govnih.gov For instance, the mass transition for nalbuphine is typically monitored at m/z 358 → 340. nih.gov A distinct transition would be established for the ester prodrug. The method's high throughput and sensitivity allow for detailed pharmacokinetic profiling in preclinical models. nih.gov

A robust LC-MS/MS method must be rigorously validated according to regulatory guidelines to ensure the reliability of the data from preclinical studies. researchgate.net The validation process assesses several key parameters:

Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the biological matrix. researchgate.net

Linearity: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. For nalbuphine, linearity is often established in ranges such as 0.1-500 ng/mL. nih.gov

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. Intra- and inter-day precision for nalbuphine assays are typically required to be less than 15%. nih.govnih.gov

Recovery and Matrix Effect: Extraction recovery determines the efficiency of the sample preparation process, while the matrix effect assesses the influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analytes is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure sample integrity. researchgate.net

Validation ParameterTypical Acceptance Criteria/Value (based on Nalbuphine)
Linearity Range (r²)>0.99 nih.gov
Lower Limit of Quantification (LLOQ)0.1 - 0.5 ng/mL nih.govnih.gov
Intra-day Precision (%RSD)< 10.67% nih.gov
Inter-day Precision (%RSD)< 8.07% nih.gov
Accuracy (%)94.07% to 106.29% nih.govnih.gov
Extraction Recovery (%)101.09% to 106.30% nih.gov
Matrix Effect (%RSD)≤5.82% nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While less common than LC-MS/MS for quantifying drugs like nalbuphine in biological fluids, it can be valuable for metabolite profiling. For non-volatile compounds like this compound and its metabolites, a chemical derivatization step (e.g., silylation) is necessary to increase their volatility and thermal stability for GC analysis. hmdb.ca

Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which fragments them into characteristic patterns. By comparing these patterns to spectral libraries, unknown metabolites can be identified. This approach could be used to explore the broader metabolic pathways of this compound beyond simple hydrolysis, potentially identifying products of Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism of the released nalbuphine. nih.gov

High-Performance Liquid Chromatography (HPLC) for Prodrug Hydrolysis Studies

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely accessible method for studying the in vitro hydrolysis kinetics of a prodrug. researchgate.net The objective of these studies is to determine the rate at which this compound converts to nalbuphine in various biological media, which is a critical factor for its development. researchgate.netnih.gov

In a typical assay, the prodrug is incubated at 37°C in different biological matrices, such as plasma from various species (e.g., rat, dog, human) and tissue homogenates (e.g., liver, intestine). researchgate.netnih.gov At specific time points, aliquots are taken, and the reaction is quenched. The samples are then analyzed by HPLC-UV. researchgate.net The decrease in the concentration of the prodrug and the corresponding increase in the concentration of nalbuphine are monitored over time. nih.gov This allows for the calculation of the hydrolysis rate and half-life (t½) in each medium, providing insights into the enzymatic or chemical stability of the ester linkage. researchgate.net

Biological MatrixPurpose of StudyMeasured Parameters
Buffer Solution (pH 7.4)Determine chemical stabilityHydrolysis Rate, Half-life (t½)
Rat PlasmaEvaluate enzymatic hydrolysis in a preclinical modelHydrolysis Rate, Half-life (t½)
Human PlasmaAssess enzymatic hydrolysis in humans to predict in vivo behaviorHydrolysis Rate, Half-life (t½)
Rat Liver HomogenateInvestigate the role of hepatic esterases in prodrug conversionHydrolysis Rate, Half-life (t½)

Microdialysis Techniques for In Vivo Brain Concentration Monitoring in Animals

Understanding the central nervous system (CNS) penetration of a drug is crucial, especially for an analgesic. In vivo microdialysis is a minimally invasive technique used in animal models to continuously sample the extracellular fluid (ECF) in specific brain regions. nih.gov When coupled with a highly sensitive analytical method like LC-MS/MS, microdialysis allows for the real-time measurement of unbound concentrations of this compound and nalbuphine in the brain. mdpi.com

A microdialysis probe is surgically implanted into a target brain area (e.g., the striatum or cortex) of an anesthetized or freely moving rat. The prodrug is administered, and dialysate samples are collected at regular intervals. These samples are then analyzed to determine the concentration-time profiles of the prodrug and the active drug in the brain ECF. nih.gov This data is vital for correlating plasma pharmacokinetics with CNS exposure and, ultimately, with the pharmacodynamic response, providing a direct link between drug concentration at the site of action and its analgesic effect.

Radiometric Assays for Receptor Binding and Enzyme Kinetics

Radiometric assays are fundamental tools for characterizing the interaction of a drug with its molecular targets. For nalbuphine, these assays are used to determine its binding affinity for various opioid receptors (mu, delta, and kappa) and to study the kinetics of enzymes involved in its metabolism. nih.govspringernature.com

In a competitive radioligand binding assay, membranes prepared from cells expressing a specific opioid receptor subtype are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]dihydromorphine for mu receptors) and varying concentrations of the test compound (nalbuphine). nih.gov The ability of nalbuphine to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) is calculated. The Ki value is an inverse measure of binding affinity; a lower Ki indicates a higher affinity. nih.gov While the ester prodrug itself is not expected to bind to opioid receptors, these assays are critical for confirming the pharmacological profile of the active nalbuphine released after hydrolysis. researchgate.net Studies have shown that nalbuphine has a high affinity for mu receptors and progressively lower affinities for kappa and delta receptors. nih.gov

Opioid Receptor SubtypeReported Binding Affinity (Ki) of Nalbuphine
Mu (μ)0.5 nM nih.gov
Kappa (κ)29 nM nih.gov
Delta (δ)60 nM nih.gov

Computational Modeling and Structural Biology Studies

Molecular Docking and Dynamics Simulations with Opioid Receptors

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as a drug molecule, binds to its receptor target and how the resulting complex behaves over time. These methods are crucial for understanding the therapeutic effects and side-effect profiles of opioid analgesics.

Nalbuphine (B1235481) exhibits a unique pharmacological profile, acting as a potent agonist at the kappa-opioid receptor (KOR) and an antagonist or partial agonist at the mu-opioid receptor (MOR). drugbank.comresearchgate.nettci-thaijo.orgguidetopharmacology.orgpfizer.com This mixed agonist-antagonist activity is responsible for its strong analgesic effects with a reduced risk of respiratory depression and abuse potential compared to pure MOR agonists. researchgate.nettci-thaijo.org

Molecular docking studies, which place the ligand into the binding site of a receptor and score the interaction, have been used to elucidate the binding modes of various opioids, including nalbuphine. nih.govresearchgate.net These simulations help identify the key amino acid residues within the opioid receptors that nalbuphine interacts with. For instance, interactions with residues like Aspartate 147 (D147) and Tyrosine 148 (Y148) in the MOR are known to be critical for the binding and activity of many opioid ligands. mdpi.com The N-cyclobutylmethyl group of nalbuphine is a key structural feature that plays a significant role in its interaction with the receptor, contributing to its mixed agonist-antagonist properties. youtube.compnas.org

Competitive binding assays provide experimental data that complements and validates these computational models. Studies have characterized the binding affinity (Ki) of nalbuphine for various opioid receptors, confirming its high affinity for both kappa and mu subtypes. nih.gov

Table 1: Opioid Receptor Binding Potency of Nalbuphine in the Absence of Sodium This table illustrates the relative potency of nalbuphine in competing with radiolabeled ligands at different opioid receptor subtypes as determined by competitive binding assays.

Receptor Subtype Relative Binding Potency Order Nalbuphine's Rank
μ1 (mu-1) Fentanyl > Butorphanol > Morphine ≥ Dezocine = Nalbuphine 3rd (Equal)
μ2 (mu-2) Butorphanol > Fentanyl > Nalbuphine > Morphine = Dezocine 3rd
κ1 (kappa-1) Butorphanol > Nalbuphine >> Morphine ≥ Dezocine > Fentanyl 2nd
δ (delta) Butorphanol > Nalbuphine ≥ Dezocine > Morphine > Fentanyl 2nd (Equal)

Data sourced from competitive binding studies. nih.gov

Nalbuphine 3-anthranilate hydrochloride is a prodrug of nalbuphine, meaning it is an inactive or less active precursor that is converted into the active drug within the body. The prodrug strategy is often used to improve a drug's physicochemical properties, such as lipophilicity, to enhance its absorption or distribution. For Nalbuphine 3-anthranilate, the addition of the anthranilate ester moiety is designed to modify these properties.

The activation of such an ester prodrug requires hydrolysis, a chemical reaction that cleaves the ester bond to release the active nalbuphine and the anthranilate promoiety. This bioconversion can occur through chemical hydrolysis or, more commonly, enzymatic hydrolysis mediated by various esterases present in the gastrointestinal tract, plasma, and liver. nih.gov

Computational models can predict these activation mechanisms. Molecular dynamics simulations could model the interaction of Nalbuphine 3-anthranilate with the active site of key esterase enzymes, such as carboxylesterases (CES). By simulating the prodrug within the enzyme's catalytic pocket, researchers can predict the likelihood and rate of hydrolysis, providing insight into how efficiently and where in the body the active drug is likely to be released.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models allow for the prediction of a new compound's activity based solely on its structure, accelerating drug design and optimization.

For a series of different nalbuphine ester prodrugs, a QSAR model could be developed to predict their rate of bioconversion. To build such a model, a set of diverse nalbuphine esters would be synthesized, and their rates of hydrolysis (bioconversion to nalbuphine) would be measured experimentally.

Computational software would then be used to calculate a wide range of molecular descriptors for each prodrug, quantifying properties like the size, electronic character, and hydrophobicity of the ester group. The QSAR model would then be generated by finding a mathematical equation that best correlates these descriptors with the experimentally measured bioconversion rates. Once validated, this model could be used to predict the bioconversion rate for new, unsynthesized nalbuphine prodrugs, enabling researchers to computationally screen for candidates with an optimal release profile before committing to their synthesis.

The pharmacological activity of nalbuphine is intrinsically linked to its specific three-dimensional structure. QSAR and Structure-Activity Relationship (SAR) studies help to decipher these connections. youtube.com Key structural features of nalbuphine that determine its mixed agonist-antagonist profile include:

The Morphinan (B1239233) Scaffold : The rigid pentacyclic structure forms the core of the molecule, correctly positioning other functional groups for receptor interaction.

The N-substituent : The N-cyclobutylmethyl group is a critical determinant of nalbuphine's activity. In opioids, the nature of the nitrogen substituent often dictates whether the compound is an agonist, an antagonist, or has a mixed profile. Alkyl chains of three to five carbons in this position, like the cyclobutylmethyl group, tend to confer antagonist properties at the MOR. youtube.compnas.org

The 14-Hydroxyl Group : The presence of a hydroxyl group at position 14 is known to increase analgesic potency while favoring antagonist activity at the MOR, contributing to the "pure" antagonist properties seen in related compounds like naloxone (B1662785). pnas.org

QSAR models can quantify these relationships, providing a predictive framework for how modifications to the nalbuphine structure would likely impact its pharmacological activity at different opioid receptors. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Prodrug and Active Drug

In silico ADME profiling uses computational models to predict a compound's pharmacokinetic properties, a critical step in early drug development to identify candidates with a higher probability of success. researchgate.netmdpi.com

For nalbuphine and its prodrug, this compound, these tools can predict a range of essential properties. The primary structural difference is the addition of the anthranilate ester, which increases the molecule's lipophilicity. This change is expected to significantly alter the ADME profile. For instance, increased lipophilicity can enhance passive diffusion across biological membranes like the stratum corneum or the intestinal wall. nih.gov

Nalbuphine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes (CYP2C9, CYP2C19) and UDP-glucuronosyltransferases (UGTs), particularly UGT2B7. researchgate.net The prodrug, however, introduces a new metabolic pathway: hydrolysis by esterases. In silico tools like BioTransformer can predict the metabolites of both the parent drug and the prodrug, identifying the enzymes likely involved in their formation. nih.gov

Table 2: Comparative In Silico and Experimental ADME Properties of Nalbuphine and Predicted Properties for its Prodrug This table compares the known ADME properties of the active drug, Nalbuphine, with the theoretically predicted properties of its prodrug, Nalbuphine 3-anthranilate, based on its chemical structure.

Property Nalbuphine (Active Drug) Nalbuphine 3-anthranilate (Prodrug - Predicted) Rationale for Prediction
Molecular Weight 357.45 g/mol 476.57 g/mol Addition of anthranilate group.
Lipophilicity (LogP) ~2.5-3.0 Higher than nalbuphine The aromatic anthranilate ester is more lipophilic than the hydroxyl group it replaces. nih.gov
Aqueous Solubility Sparingly soluble Lower than nalbuphine Increased lipophilicity generally decreases aqueous solubility.
Intestinal Absorption Poor oral bioavailability (~12%) due to high first-pass metabolism. mdpi.com Potentially higher passive absorption Increased lipophilicity may enhance membrane permeability. nih.gov
Plasma Protein Binding Not appreciably bound drugbank.com Predicted to be higher Increased lipophilicity often correlates with higher plasma protein binding.
Primary Metabolism Hepatic metabolism via CYP2C9, CYP2C19, and UGTs (UGT2B7, UGT1A3, UGT1A9). researchgate.net Enzymatic hydrolysis by esterases to release active nalbuphine. nih.gov The ester bond is a primary target for esterase enzymes.

| Blood-Brain Barrier | Crosses the BBB. | Potentially enhanced crossing | Increased lipophilicity can facilitate transport across the blood-brain barrier. |

De Novo Drug Design Approaches for Novel Nalbuphine Prodrugs

De novo drug design, which translates to "from the beginning," represents a computational strategy to design novel molecules with desired pharmacological properties from the ground up. This approach is particularly valuable for creating innovative prodrugs, such as derivatives of nalbuphine, by building a new molecular structure atom-by-atom or fragment-by-fragment within the constraints of a target receptor's binding site. The primary goal in designing a nalbuphine prodrug, like this compound, is often to enhance its oral bioavailability, which is limited due to extensive first-pass metabolism. mdpi.com

The process begins with the identification and characterization of the biological target, which for nalbuphine includes the kappa and mu-opioid receptors. drugbank.com The three-dimensional structure of the target receptor's binding pocket serves as a template. Using specialized software, algorithms can then either place individual atoms or pre-defined molecular fragments into the binding site, connecting them to generate a complete molecule. This generative process is guided by a scoring function that evaluates the "fitness" of the growing molecule, assessing factors like binding affinity, steric hindrance, and electrostatic interactions.

For designing novel nalbuphine prodrugs, a de novo approach would focus on the 3-hydroxyl position, as conjugation at this site is a key metabolic pathway in some species. nih.gov The design process would explore various ester linkages, including anthranilates, to optimize properties like lipophilicity and enzymatic cleavage rates. mdpi.com Software programs such as LUDI are employed to place molecular fragments in the binding site to ensure optimal interaction. scribd.com The resulting virtual compounds are then ranked based on their predicted binding energies and drug-like properties.

Table 1: Hypothetical De Novo Design Workflow for Nalbuphine Prodrugs

StepDescriptionComputational Tools/MethodsDesired Outcome
1. Target Preparation Define the binding site of the target opioid receptor (e.g., kappa-opioid receptor).Protein Data Bank (PDB) for crystal structures, Molecular modeling software.A well-defined 3D model of the receptor's active site.
2. Fragment Seeding Place a starting molecular fragment (e.g., the nalbuphine core) within the active site.De novo design software (e.g., LUDI, LigBuilder).The core molecule is correctly oriented in the binding pocket.
3. Molecule Growth Iteratively add molecular fragments (e.g., different ester groups like anthranilate) to the core structure.Fragment libraries, linking algorithms.Generation of a library of novel virtual prodrug structures.
4. Scoring & Ranking Evaluate and rank the newly designed molecules based on predicted binding affinity and other properties.Scoring functions (e.g., empirical, knowledge-based), ADMET prediction models.A prioritized list of candidate prodrugs for further analysis.
5. Optimization Fine-tune the lead candidates by making small chemical modifications to improve desired properties.Molecular mechanics, Quantum mechanics.Optimized prodrug candidates with high predicted efficacy and favorable pharmacokinetic profiles.

This systematic approach allows for the exploration of a vast chemical space to identify promising and structurally novel nalbuphine prodrugs that might not be conceived through traditional medicinal chemistry approaches.

Detailed Research Findings in Computational Modeling

Computational modeling plays a pivotal role in the rational design and analysis of prodrugs like this compound. These in silico methods provide deep insights into the molecular interactions and dynamic behaviors that govern a drug's efficacy and pharmacokinetic profile.

Molecular Docking: This is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of this compound, docking studies would be performed to simulate the interaction of the prodrug with the active site of opioid receptors. The primary goal is to understand how the addition of the anthranilate ester moiety affects the binding affinity and conformation compared to the parent nalbuphine molecule. Docking results are expressed as a binding energy score (e.g., in kcal/mol), where a lower value typically indicates a more favorable interaction. nih.gov These studies can reveal key hydrogen bonds and hydrophobic interactions that stabilize the drug-receptor complex. nih.gov

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the complex over time. nih.gov An MD simulation of the this compound-receptor complex would track the motions of every atom over a simulated period (e.g., nanoseconds), providing information on the stability of the binding. nih.gov Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. researchgate.netnih.gov These simulations are crucial for confirming that the prodrug remains stably bound in the active site before its eventual cleavage to release the active nalbuphine.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with their biological activity. For a series of potential nalbuphine prodrugs, a QSAR study could be developed to predict their analgesic potency or their rate of hydrolysis based on physicochemical descriptors like lipophilicity (LogP), electronic properties, and steric parameters. This allows for the rapid screening of large virtual libraries of potential prodrugs to prioritize candidates for synthesis and experimental testing.

Table 2: Application of Computational Methods in Nalbuphine Prodrug Research

Computational MethodApplicationInformation GainedRelevance to Prodrug Design
Molecular Docking Predicts the binding mode and affinity of the prodrug to the target receptor.Binding energy, key amino acid interactions, optimal binding conformation. researchgate.netnih.govGuides the design of prodrugs that can effectively bind to the target before cleavage.
Molecular Dynamics (MD) Simulates the dynamic behavior and stability of the drug-receptor complex over time.Conformational stability (RMSD), flexibility of residues (RMSF), stability of hydrogen bonds. nih.govConfirms the stability of the prodrug in the binding pocket, ensuring it can be delivered effectively.
pKa Prediction Calculates the ionization state of the molecule at physiological pH.The pKa value of the ionizable groups, such as the amine in nalbuphine. chapman.eduHelps in designing prodrugs that are selectively active in specific pH environments, like inflamed tissue. chapman.edu
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.Oral bioavailability, membrane permeability, metabolic stability, potential toxicity. researchgate.netEssential for designing prodrugs with improved pharmacokinetic properties and a better safety profile.

These computational studies are indispensable for modern drug discovery, enabling a more efficient and targeted approach to developing next-generation analgesics like novel nalbuphine prodrugs.

Structure Activity Relationship Sar and Prodrug Design Principles Derived from Nalbuphine 3 Anthranilate Hydrochloride Research

Systematic Modification of the Anthranilate Moiety

The design of nalbuphine (B1235481) 3-anthranilate hydrochloride involves the esterification of the phenolic hydroxyl group of nalbuphine with anthranilic acid. This modification is intended to mask the hydrophilic group, thereby increasing the lipophilicity of the molecule and potentially enhancing its absorption. The subsequent hydrolysis of the ester bond in vivo would then release the active nalbuphine. The systematic modification of the anthranilate moiety is a key area of research to optimize the prodrug's properties.

Impact of Substitutions on Hydrolysis Kinetics and Bioavailability

Research into nalbuphine prodrugs, including the anthranilate ester, has highlighted the critical role of the ester promoiety in determining the rate of hydrolysis and subsequent bioavailability of the parent drug. While specific studies on a wide range of substituted nalbuphine anthranilates are not extensively available in the public domain, principles from related research on ester prodrugs allow for the extrapolation of expected outcomes.

The electronic and steric properties of substituents on the anthranilate ring are predicted to significantly influence the rate of enzymatic and chemical hydrolysis. Electron-withdrawing groups on the aromatic ring of the anthranilate moiety would likely increase the susceptibility of the ester carbonyl group to nucleophilic attack by esterases, leading to faster hydrolysis rates. Conversely, electron-donating groups would be expected to slow down hydrolysis.

A comparative study of nalbuphine's acetylsalicylate and anthranilate esters demonstrated significant inter-species variations in hydrolysis rates, suggesting that the nature of the ester promoiety is a critical determinant of its metabolic fate. capes.gov.br It was observed that the oral bioavailability of nalbuphine in dogs was increased approximately 9-fold after the administration of the anthranilate ester, a more substantial increase than that observed with the acetylsalicylate ester. capes.gov.br This suggests that the anthranilate moiety itself, even without further substitution, provides a favorable balance of stability in the gastrointestinal tract and susceptibility to first-pass metabolism-reducing hydrolysis.

Parameter Nalbuphine Nalbuphine 3-anthranilate Nalbuphine Acetylsalicylate
Oral Bioavailability (in dogs) Low~9-fold increase vs. Nalbuphine capes.gov.br3-4-fold increase vs. Nalbuphine capes.gov.br
Hydrolysis Rate N/ASpecies-dependent capes.gov.brSpecies-dependent capes.gov.br

This table presents a summary of the comparative bioavailability of nalbuphine and its anthranilate and acetylsalicylate prodrugs in dogs, based on available research. Specific hydrolysis rates are highly dependent on the biological matrix and species.

Optimization for Targeted Release Profiles

The optimization of the anthranilate moiety through systematic substitution could theoretically allow for the fine-tuning of the prodrug's release profile. For instance, designing a prodrug with a slower hydrolysis rate could lead to a more sustained release of nalbuphine, prolonging its analgesic effect and reducing the frequency of administration. This is a key objective in the development of long-acting analgesics.

Steric hindrance around the ester linkage, introduced by bulky substituents on the anthranilate ring, could shield the ester from enzymatic cleavage, thereby slowing down the release of nalbuphine. The position of the substituent on the anthranilate ring would also be crucial. For example, a substituent at the ortho position to the ester linkage could provide more significant steric hindrance than one at the meta or para position.

While specific research on tailoring the release of nalbuphine 3-anthranilate hydrochloride through such modifications is not widely published, the principles of prodrug design suggest this as a viable strategy for developing nalbuphine prodrugs with controlled-release characteristics.

Comparison with Other Nalbuphine Prodrugs

To better understand the structure-activity relationships of this compound, it is informative to compare it with other nalbuphine prodrugs that have been investigated.

Acetylsalicylate Ester Derivatives

Nalbuphine 3-acetylsalicylate is another ester prodrug of nalbuphine that has been studied. Similar to the anthranilate ester, it is designed to improve the oral bioavailability of nalbuphine. In a direct comparison in dogs, the acetylsalicylate ester increased nalbuphine's bioavailability by 3- to 4-fold. capes.gov.br While this is a significant improvement, it is less than the approximately 9-fold increase observed with the anthranilate ester, suggesting that the anthranilate moiety is more effective at protecting nalbuphine from first-pass metabolism in this species. capes.gov.br

The study also highlighted large inter-species differences in the hydrolysis rates of both the acetylsalicylate and anthranilate esters, emphasizing the importance of selecting appropriate animal models for preclinical evaluation. capes.gov.br

Decanoate (B1226879) Ester Derivatives

Long-chain fatty acid esters of nalbuphine, such as nalbuphine decanoate, have been explored for the development of long-acting injectable formulations. The principle behind this approach is to create a highly lipophilic prodrug that, when administered intramuscularly, forms an oil-based depot from which the drug is slowly released and hydrolyzed.

While direct comparative data on the hydrolysis kinetics and bioavailability of this compound versus nalbuphine decanoate is scarce, their intended applications and design principles differ significantly. The anthranilate ester was primarily investigated to enhance oral bioavailability, whereas the decanoate ester is aimed at achieving a prolonged duration of action following parenteral administration. The long alkyl chain of the decanoate ester significantly increases its lipophilicity, leading to slow absorption from the injection site and sustained release of nalbuphine over an extended period.

Sebacoyl Dinalbuphine (SDN) and Other Diester Prodrugs

Sebacoyl dinalbuphine (SDN), also known as dinalbuphine sebacate, is a diester prodrug where two nalbuphine molecules are linked by a sebacic acid linker. This design results in a long-acting formulation. Following intramuscular injection, SDN is gradually hydrolyzed by esterases to release nalbuphine.

Carbamic Acid Ester Prodrugs (e.g., related Naltrexone (B1662487) studies)

While Nalbuphine 3-anthranilate is an ester, the study of other prodrug linkages, such as carbamates, provides valuable context for prodrug design. Research into naltrexone, a structurally related opioid antagonist, offers insights into how different promoieties can be used to modulate drug delivery, particularly for transdermal systems.

One area of investigation has been the synthesis of straight-chain naltrexone-3-alkyl ester prodrugs. nih.gov These studies demonstrated that increasing the lipophilicity of naltrexone through esterification could enhance its flux across human skin. nih.gov The prodrugs were effectively hydrolyzed back to the parent drug by esterases within the skin, with conversion rates ranging from 28% to 91%. nih.gov This work highlights a key principle: the promoiety must not only alter physicochemical properties to enhance transport but also be efficiently cleaved to release the active drug at the desired site. nih.govnih.gov

Similarly, amino acid esters of naltrexone and its metabolite, 6-β-naltrexol, have been explored. mobt3ath.com These prodrugs were designed to improve transdermal delivery, with stability at skin pH being a critical factor for their viability. mobt3ath.com The lead compound from this series, 6-O-β-Ala-NTXOL, showed rapid bioconversion in human plasma, underscoring the importance of balancing stability during transport with rapid enzymatic cleavage upon reaching systemic circulation. mobt3ath.com

These examples from naltrexone research illustrate the versatility of the prodrug approach. By selecting appropriate promoieties, such as carbamic acid esters or amino acid esters, it is possible to tailor the pharmacokinetic profile of a drug for a specific delivery route, a principle that is directly applicable to the design of nalbuphine prodrugs.

Identification of Key Structural Determinants for Prodrug Performance

The performance of a prodrug is dictated by a delicate balance of physicochemical properties that are, in turn, determined by its chemical structure. For this compound, the key structural modification is the addition of an anthranilate ester at the 3-hydroxyl position of the nalbuphine molecule. google.com

Research has shown that for morphinan-based drugs like nalbuphine, esterification at this position significantly increases lipophilicity. nih.govnih.gov This increased lipophilicity is a primary determinant of improved membrane permeability, a crucial factor for oral absorption and transdermal delivery. nih.govnih.govnih.gov The choice of the ester promoiety is critical. Aromatic esters, such as the anthranilate, can offer a different balance of lipophilicity and electronic properties compared to simple alkyl esters like the pivalate (B1233124) ester of nalbuphine, which has also been studied for its long-acting analgesic effects. tmu.edu.tw

A patent for benzoate (B1203000) ester prodrug derivatives of 3-hydroxymorphinans specifically identifies nalbuphine-3-anthranilate hydrochloride as a preferred compound. google.com The rationale provided is the high percentage of the parent 3-hydroxymorphinan that becomes bioavailable upon oral administration. google.com This suggests that the anthranilate moiety is not only effective at facilitating absorption but is also efficiently cleaved by esterases in the body to release active nalbuphine.

The key structural determinants for the performance of nalbuphine ester prodrugs can be summarized in the following table:

Structural FeatureImpact on Prodrug PerformanceRationale
Ester Linkage at 3-Position Increases lipophilicity, enhances membrane permeability.Masks the polar hydroxyl group of the parent nalbuphine molecule. nih.govnih.gov
Anthranilate Moiety Provides a balance of lipophilicity and susceptibility to enzymatic cleavage.Leads to high bioavailability of the parent drug upon oral administration. google.com
Amino Group on Anthranilate Can be protonated to form a hydrochloride salt.May influence solubility and formulation characteristics. google.com

The stability of the ester bond is another critical factor. The prodrug must be stable enough to survive the chemical environment of the gastrointestinal tract (for oral delivery) but labile enough to be cleaved by metabolic enzymes (e.g., esterases) to release the parent drug. nih.gov The chemical structure of the anthranilate ester appears to strike this balance effectively. google.com

Design Principles for Improved Oral and Other Systemic Delivery in Preclinical Models

The insights gained from studying nalbuphine prodrugs like the 3-anthranilate ester contribute to a broader set of design principles for enhancing drug delivery. The ultimate goal is to rationally design molecules with predictable and improved pharmacokinetic profiles. nih.gov

Modulating Lipophilicity for Enhanced Permeability : A primary principle is the optimization of the drug's lipophilicity. For compounds with poor membrane permeability, attaching a lipophilic promoiety, such as an ester, can significantly improve absorption. blumberginstitute.org As seen with nalbuphine and naltrexone esters, this is a highly effective strategy for both oral and transdermal routes. google.comnih.govnih.gov The choice of the ester group allows for fine-tuning of the partition coefficient to achieve optimal permeability. nih.gov

Leveraging Bioconversion : The prodrug must be efficiently and selectively converted back to the active parent drug. nih.gov This requires designing a promoiety that is a substrate for common metabolic enzymes, like esterases, which are abundant in the plasma, liver, and skin. nih.govmobt3ath.com The high bioavailability of nalbuphine from its 3-anthranilate ester suggests a successful application of this principle. google.com

Balancing Stability and Lability : The chemical linkage between the drug and the promoiety must be stable enough to prevent premature cleavage before reaching the target site but labile enough to ensure timely release of the active drug. nih.gov For oral prodrugs, this means surviving the acidic environment of the stomach and then undergoing hydrolysis in the intestine or after absorption.

Considering Transporter-Mediated Uptake : A more modern approach to prodrug design involves targeting specific membrane transporters. nih.gov By attaching a promoiety that is recognized by an influx transporter (e.g., peptide or amino acid transporters in the intestine), the absorption of a drug can be significantly enhanced. While the research on Nalbuphine 3-anthranilate primarily focuses on passive diffusion driven by increased lipophilicity, future iterations of opioid prodrugs could incorporate this targeted strategy. nih.gov

The following table outlines these design principles and their application in preclinical models:

Design PrincipleApplication in Preclinical ModelsExample from Nalbuphine/Naltrexone Research
Optimize Lipophilicity Measure partition coefficients (e.g., octanol/water) and correlate with permeability across Caco-2 cell monolayers or excised skin.Nalbuphine pivalate and anthranilate esters show increased lipophilicity and enhanced diffusion. google.comnih.govtmu.edu.tw
Ensure Efficient Bioconversion Incubate the prodrug with plasma, liver microsomes, or skin homogenates to measure the rate of hydrolysis to the parent drug.Naltrexone alkyl esters are readily hydrolyzed by skin esterases. nih.gov
Balance Chemical Stability and Enzymatic Lability Assess stability in simulated gastric and intestinal fluids, followed by bioconversion studies in relevant biological matrices.Amino acid esters of naltrexol were screened for stability at skin pH before plasma hydrolysis studies. mobt3ath.com
Target Membrane Transporters Utilize cell lines overexpressing specific transporters (e.g., PEPT1) to evaluate prodrug uptake.While not explicitly reported for nalbuphine anthranilate, this is a key strategy for other prodrugs. nih.gov

By applying these principles, researchers can move beyond empirical screening and towards a more rational design of prodrugs like this compound, ultimately leading to safer and more effective therapeutic agents.

Interactions and Modulatory Effects in Preclinical Systems

Pharmacodynamic Interactions with Other Opioid Ligands in In Vitro Systems

Nalbuphine's complex pharmacological profile is characterized by its distinct interactions with the three major opioid receptor types: mu (µ), kappa (κ), and delta (δ). In vitro studies, primarily radioligand binding assays and functional assays, have been instrumental in elucidating these interactions.

In displacement studies using rat brain homogenates, nalbuphine (B1235481) has demonstrated a high affinity for the µ-opioid receptor, with progressively lower affinities for the κ- and δ-opioid receptors. nih.gov The binding affinity of nalbuphine for these receptors is quantified by its equilibrium dissociation constant (Ki), with a lower Ki value indicating a higher binding affinity.

Opioid Receptor Binding Affinities of Nalbuphine

Opioid Receptor SubtypeBinding Affinity (Ki) in nMReference
Mu (µ)0.5 nih.gov
Kappa (κ)29 nih.gov
Delta (δ)60 nih.gov

Further in vitro studies have confirmed nalbuphine's mixed agonist-antagonist properties. It is characterized as a partial agonist at the µ-opioid receptor and a full agonist at the κ-opioid receptor. drugbank.com This dual activity is fundamental to its unique pharmacological effects. When administered with µ-agonist opioids like morphine, oxymorphone, or fentanyl, nalbuphine can act as an antagonist, partially reversing or blocking the effects induced by the µ-agonist. drugbank.com

The inhibitory concentration (IC50) values from in vitro competition assays further illustrate nalbuphine's interaction with opioid receptors. For instance, in studies using [3H]nalbuphine, the potent µ-agonist morphine and the selective κ-agonist U-50,488H were shown to inhibit nalbuphine binding with IC50 values of 0.9 nM and 10 nM, respectively. nih.gov This indicates that both µ and κ receptors are primary targets for nalbuphine's actions in the central nervous system. nih.gov

Mechanistic Studies of Nalbuphine's Effects on Other Central Nervous System Modulators in Animal Models

Preclinical research in animal models has provided valuable insights into how nalbuphine modulates various central nervous system (CNS) signaling pathways beyond direct opioid receptor agonism and antagonism. These studies highlight its influence on inflammatory mediators and other neurotransmitter systems.

One significant area of investigation has been nalbuphine's anti-inflammatory effects. In a rat model of inflammatory visceral pain, nalbuphine was found to down-regulate the nuclear factor-kappa B (NF-κB) signaling pathway in the spinal cord. This was associated with a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

In a mouse model of contact dermatitis, nalbuphine demonstrated antipruritic effects by modulating cytokine levels. Specifically, it was shown to decrease the levels of IL-31, a cytokine implicated in itching, while increasing the expression of the anti-inflammatory cytokine IL-10. nih.gov

Nalbuphine's interactions with other CNS depressants are also a critical aspect of its preclinical profile. Concomitant use with substances like benzodiazepines, alcohol, and other opioids can lead to enhanced CNS depression. fda.gov Furthermore, there is evidence to suggest that nalbuphine may interact with the serotonergic system, although the precise mechanisms and clinical implications of this interaction are still under investigation. nih.gov

Biochemical Pathway Modulation in Cellular or Tissue Systems

Nalbuphine's interaction with opioid receptors initiates a cascade of intracellular signaling events, primarily through the modulation of the adenylyl cyclase/cyclic adenosine (B11128) monophosphate (cAMP) pathway. As a G-protein coupled receptor (GPCR) ligand, nalbuphine's effects on this pathway are a key determinant of its cellular actions.

In vitro studies using human embryonic kidney (HEK) cells expressing δ-opioid receptors have shown that nalbuphine can inhibit forskolin-stimulated cAMP production. d-nb.info Forskolin is a direct activator of adenylyl cyclase, and the ability of nalbuphine to counteract its effect demonstrates its agonistic activity at these receptors, leading to a decrease in intracellular cAMP levels. d-nb.info The rank order of efficacy for inhibiting cAMP production placed nalbuphine among several other opioid ligands. d-nb.info

Chronic exposure to opioids can lead to adaptive changes in the cAMP pathway. Studies have shown that prolonged treatment with opioids can lead to an upregulation of adenylyl cyclase, resulting in a "cAMP overshoot" upon withdrawal of the opioid. nih.gov This phenomenon is considered a cellular correlate of opioid dependence and withdrawal. While specific studies on nalbuphine's long-term effects on cAMP overshoot are limited, its interaction with the cAMP pathway is a critical aspect of its biochemical modulation.

The modulation of intracellular signaling pathways by nalbuphine is not limited to cAMP. As discussed in the previous section, its influence on the NF-κB pathway and the expression of various cytokines in immune cells and neuronal tissues highlight its broader impact on cellular biochemistry. nih.gov

Receptor Cross-Talk and Functional Selectivity Investigations

The concept of receptor cross-talk and functional selectivity is central to understanding the nuanced pharmacological profile of nalbuphine. Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This can lead to a unique therapeutic profile with potentially fewer side effects.

Nalbuphine is a classic example of a mixed agonist-antagonist, exhibiting functional selectivity through its differential actions at µ and κ opioid receptors. drugbank.com It acts as an antagonist or partial agonist at the µ-opioid receptor while simultaneously acting as an agonist at the κ-opioid receptor. drugbank.com This profile is thought to contribute to its analgesic effects with a ceiling on respiratory depression, a common and dangerous side effect of full µ-opioid agonists.

Investigations into the molecular mechanisms underlying functional selectivity often involve assays that measure G-protein activation and β-arrestin recruitment. G-protein activation is typically associated with the therapeutic effects of opioids, while β-arrestin recruitment has been linked to some of the adverse effects and receptor desensitization. mdpi.commdpi.com

While specific quantitative data on nalbuphine's bias towards G-protein or β-arrestin pathways is not extensively detailed in the provided search results, the principles of functional selectivity are highly relevant to its pharmacology. The development of assays like the PathHunter® β-arrestin recruitment assay allows for the characterization of ligand bias. nih.govnih.govuniversiteitleiden.nl For instance, a ligand that potently activates G-protein signaling but weakly recruits β-arrestin would be considered G-protein biased.

The cross-talk between opioid receptors and other receptor systems, such as receptor tyrosine kinases (RTKs), is another area of active research. nih.gov While direct studies on nalbuphine's involvement in MOR-RTK cross-talk are not specified, this is a recognized mechanism that can modulate opioid signaling and contribute to phenomena like tolerance and dependence. nih.gov

Functional Activity of Nalbuphine at Opioid Receptors

ReceptorFunctional ActivitySignaling PathwayReference
Mu (µ)Antagonist/Partial AgonistInhibition of cAMP (partial), Blockade of µ-agonist effects drugbank.com
Kappa (κ)AgonistInhibition of cAMP drugbank.com
Delta (δ)Partial AgonistInhibition of cAMP d-nb.info

Future Research Directions and Advanced Preclinical Studies

Development of Novel Delivery Systems for the Prodrug in Animal Models (e.g., sustained release, transdermal)

The parent compound, nalbuphine (B1235481), is characterized by rapid absorption and elimination in animal models, which suggests its potential as a short-acting analgesic. nih.gov This pharmacokinetic profile has spurred research into novel delivery systems to prolong its therapeutic effect. The development of long-acting or sustained-release (SR) formulations is a key area of investigation. nih.gov

Transdermal delivery represents a promising alternative to injections, offering the potential for controlled and sustained drug administration. Studies in animal models have explored various methods to enhance the permeation of nalbuphine and its prodrugs through the skin. Techniques such as electroporation and iontophoresis have been shown to significantly increase the transdermal transport of nalbuphine and its more lipophilic prodrugs. nih.govnih.gov Research using hairless mouse and Wistar rat skin has demonstrated that the physicochemical properties of the prodrug, particularly lipophilicity, play a crucial role in the effectiveness of these enhancement techniques. nih.govnih.gov For instance, while passive diffusion of nalbuphine prodrugs increases with lipophilicity, iontophoresis enhancement is more pronounced for the more hydrophilic parent drug. nih.gov

Below is a summary of findings from preclinical studies on novel delivery systems for nalbuphine and its prodrugs:

Delivery SystemAnimal ModelKey FindingsReference(s)
Electroporation Hairless Mouse, Wistar RatSignificantly enhanced transdermal permeation of nalbuphine and its prodrugs. The enhancement was influenced by pulse voltage, duration, and number. Prodrugs were fully converted to the parent drug after skin permeation. nih.gov
Iontophoresis Hairless Mouse, Wistar RatMarkedly increased the permeation rates of nalbuphine and its prodrugs from hydrogel formulations. The stratum corneum was identified as the rate-limiting barrier for the transdermal permeation of a nalbuphine prodrug (nalbuphine pivalate) but not for nalbuphine itself. nih.govnih.gov
Sustained Release (SR) Formulations RatReformulations of nalbuphine with esters, such as decanoate (B1226879), have been shown to increase the duration of analgesia significantly, up to 50 hours in rats. nih.gov

Exploration in Specific Preclinical Disease Models (e.g., chronic pain models, non-opioid related conditions)

Nalbuphine's unique profile as a kappa-opioid receptor agonist and mu-opioid receptor antagonist makes it a candidate for various therapeutic applications beyond simple analgesia. nih.govresearchgate.net Preclinical studies in animal models are crucial for exploring this potential. In mouse models, nalbuphine has been effective in alleviating both somatic and visceral pain. nih.govresearchgate.net

There is also growing interest in its use for non-opioid-related conditions. A significant area of research is its antipruritic (anti-itch) effect. nih.gov As a kappa-opioid receptor agonist, nalbuphine has been shown in mouse models of acute itch to dose-dependently inhibit scratching induced by various substances, including chloroquine (B1663885) and deoxycholic acid. nih.gov Further research has pointed to its potential for managing pruritus associated with other conditions. nih.gov Additionally, evidence suggests nalbuphine might be an effective analgesic for conditions like dystocia (difficult birth) in research mice, warranting further investigation. nih.gov The development of oral extended-release tablets is also being explored for conditions like chronic cough in idiopathic pulmonary fibrosis. nih.govnih.gov

Preclinical ModelCondition InvestigatedKey FindingsReference(s)
Mouse Models Somatic and Visceral PainNalbuphine effectively ameliorated both types of pain. nih.govresearchgate.net
Mouse Model of Acute Itch Pruritus (Itching)Nalbuphine dose-dependently inhibited scratching induced by multiple pruritogens. nih.gov
Rat Model Chronic Non-Cancer PainThe increasing long-term use of opioids for chronic non-cancer pain highlights the need for preclinical models to understand benefits and risks. nih.gov
Research Mice Dystocia (Difficult Birth)Preliminary evidence suggests potential as an effective analgesic. nih.gov

Integration of Omics Technologies (e.g., metabolomics, proteomics) to Elucidate Prodrug Metabolism and Action in Preclinical Samples

Understanding the metabolic fate of Nalbuphine 3-anthranilate hydrochloride is fundamental to its development. The prodrug is designed to be hydrolyzed into nalbuphine, which is then extensively metabolized, primarily in the liver. nih.govnih.gov Omics technologies are powerful tools for this purpose.

Metabolomics studies have been instrumental in creating a comprehensive metabolic map for nalbuphine. nih.gov Research using a dual-system platform that considers both Phase I (cytochrome P450 enzymes, CYPs) and Phase II (UDP-glucuronosyltransferases, UGTs) metabolism has identified the key enzymes involved. nih.govresearchgate.net These in vitro studies, validated by in vivo animal experiments, show that nalbuphine is metabolized approximately 75% by UGTs and 25% by CYPs. nih.govresearchgate.net Mechanistic models incorporating this data can predict the complex pharmacokinetics, including enterohepatic recycling of the drug and its metabolites. nih.gov

Enzyme FamilySpecific IsozymesMetabolite(s) ProducedReference(s)
CYP450 CYP2C9, CYP2C193'-hydroxylnalbuphine, 4'-hydroxylnalbuphine nih.govnih.gov
UGT UGT2B7, UGT1A3, UGT1A9, UGT1A8Nalbuphine-3-glucuronide, Nalbuphine-6-glucuronide nih.govresearchgate.netnih.gov

Proteomics offers a deeper look into the molecular mechanisms of action. Quantitative proteomic analysis can reveal how opioid agonists alter protein expression in target cells, such as neurons. nih.gov For example, studies on mu-opioid receptor agonists have identified changes in proteins involved in crucial signaling pathways, neurite outgrowth, and neural development. nih.gov Similarly, proteomics has been used to identify protein expression changes in brain regions associated with morphine addiction and the effects of interventions like deep brain stimulation. nih.gov Applying such proteomic and neuroproteomic techniques to preclinical samples after administration of this compound could uncover novel therapeutic targets and provide a detailed understanding of its effects on a molecular level. yale.edu

Advanced Imaging Techniques for Prodrug Distribution and Receptor Occupancy in Animal Brains

Visualizing where a drug goes in the brain and how it interacts with its target is a cornerstone of modern drug development. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of drug distribution and receptor occupancy in the living brain. nih.gov

For a prodrug like this compound, PET imaging in animal models would be invaluable. This technique can track the penetration of the prodrug across the blood-brain barrier and its subsequent conversion to active nalbuphine. By using specific radiolabeled ligands, such as [11C]carfentanil for the µ-opioid receptor, researchers can measure the occupancy of these receptors by nalbuphine. researchgate.netauntminnie.com This allows for a direct assessment of target engagement in the brain. nih.gov

These studies can distinguish between changes in the number of available receptors and the displacement of the radioligand by the administered drug. researchgate.netrug.nl Such PET imaging studies in experimental animals, which can be combined with ex vivo techniques, are critical for determining the relationship between drug concentration in the plasma, receptor occupancy in the brain, and the ultimate pharmacological effect. rug.nl

Application of Artificial Intelligence and Machine Learning in Prodrug Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research, and their application to a prodrug like this compound holds immense potential. nih.gov

ML models are increasingly used to predict drug metabolism, a critical step in early drug development. nih.gov By training algorithms on large datasets of chemical structures and their metabolic pathways, AI can predict the sites of metabolism (SoMs) for new compounds, helping to identify potential metabolites early in the process. nih.gov This can shorten development time and reduce the need for extensive animal testing. nih.gov

Furthermore, AI is being applied to predict the risk of adverse outcomes associated with opioid use. medrxiv.org Machine learning algorithms can analyze complex datasets from preclinical and clinical studies to identify factors that predict the likelihood of developing dependence or other issues. pitt.edu In animal studies, ML tools can automate the analysis of complex behaviors, such as those related to addiction and withdrawal, providing a more nuanced understanding of a drug's effects on the brain. king5.com These predictive models can guide the design of safer and more effective analgesics and help tailor pain management strategies. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of Nalbuphine 3-anthranilate hydrochloride in preclinical formulations?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection to assess purity (typically ≥98% as per API standards) and monitor degradation products under stress conditions (e.g., heat, light) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the molecular structure, including the anthranilate moiety and hydrochloride salt formation . X-ray crystallography may further resolve stereochemical ambiguities in novel derivatives .

Q. How does the molecular structure of this compound influence its opioid receptor binding profile compared to nalbuphine hydrochloride?

  • Methodological Answer : The anthranilate esterification at the 3-position alters lipophilicity and hydrogen-bonding capacity, potentially modulating κ-opioid receptor (KOR) agonist and μ-opioid receptor (MOR) antagonist activity. Computational docking studies (e.g., AutoDock Vina) paired with in vitro radioligand binding assays (using CHO cells expressing human MOR/KOR) can quantify affinity shifts. Compare results to nalbuphine hydrochloride’s known KOR Ki of 1.1 nM and MOR Ki of 11 nM .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the mixed opioid agonist-antagonist activity of this compound in vivo?

  • Methodological Answer :

  • Dose-Response Curves : Use cumulative dosing in rodent tail-flick or hot-plate tests to establish analgesic efficacy (ED₅₀) and compare it to nalbuphine hydrochloride’s ceiling effect (~30 mg/kg) .
  • Receptor Selectivity : Administer selective antagonists (e.g., nor-BNI for KOR, β-FNA for MOR) to isolate mechanisms.
  • Respiratory Depression : Monitor SpO₂ and arterial blood gases to assess whether the anthranilate modification mitigates respiratory suppression observed in nalbuphine hydrochloride beyond 30 mg doses .
  • Statistical Rigor : Follow NIH preclinical guidelines for sample size (n ≥ 8/group), randomization, and blinded data analysis to minimize bias .

Q. How can researchers resolve contradictions in reported metabolic pathways of nalbuphine derivatives across species?

  • Methodological Answer :

  • In Vitro Models : Use human hepatocyte incubations with LC-MS/MS to identify phase I (CYP3A4/2D6-mediated oxidation) and phase II (glucuronidation) metabolites. Cross-validate with liver microsomes from rodents, dogs, and primates to assess interspecies variability .
  • In Vivo Pharmacokinetics : Conduct mass balance studies with radiolabeled compound in multiple species. Compare AUC, t₁/₂, and metabolite profiles to pinpoint discrepancies (e.g., species-specific esterase activity cleaving the anthranilate group) .
  • Data Reconciliation : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to determine if metabolite activity confounds efficacy/safety interpretations .

Q. What strategies optimize the stability of this compound in aqueous formulations for long-term preclinical studies?

  • Methodological Answer :

  • Excipient Screening : Test buffering agents (pH 4-5) and antioxidants (e.g., ascorbic acid) to prevent hydrolysis of the anthranilate ester. Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
  • Lyophilization : Assess freeze-dried formulations for reconstitution stability and particulate formation.
  • Container Compatibility : Test leaching from glass vs. polypropylene containers using ICP-MS to detect metal ions (e.g., Al³⁺) that catalyze degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the respiratory depression ceiling effect of nalbuphine analogs?

  • Methodological Answer :

  • Model-Specific Factors : Differences in anesthesia protocols (e.g., ketamine/xylazine vs. isoflurane) may suppress or exacerbate respiratory responses. Standardize animal models and monitoring equipment (e.g., whole-body plethysmography) .
  • Dose Regimen : Subcutaneous vs. intravenous administration alters pharmacokinetic profiles, affecting ceiling thresholds. Compare Cmax and AUC in PK studies .
  • Publication Bias : Conduct meta-analyses of unpublished negative datasets (e.g., FDA drug master files) to identify underreported adverse effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.